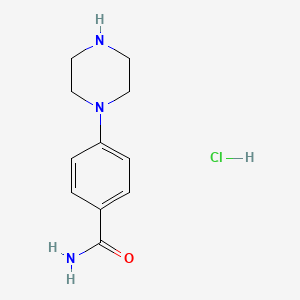

4-(Piperazin-1-yl)benzamide hydrochloride

Description

Properties

IUPAC Name |

4-piperazin-1-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBXSDGEWPWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235488-40-0 | |

| Record name | 4-(piperazin-1-yl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Piperazin-1-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, this compound can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thereby promoting apoptosis in tumor cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer and solid tumors. The compound's IC50 values indicate its potency; for instance, one study reported an IC50 value of 18 µM against specific breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The structure-activity relationship suggests that modifications to the piperazine ring can enhance its antimicrobial efficacy .

Study on PARP Inhibition

A pivotal study investigated the effects of this compound on PARP activity. The results indicated that this compound significantly inhibited PARP1 catalytic activity, leading to increased DNA damage in cancer cells. The study highlighted that treatment with this compound resulted in enhanced cleavage of PARP1 and increased activation of caspases, which are critical for apoptosis .

Evaluation in Animal Models

In vivo studies have further corroborated the antitumor effects observed in vitro. Administration of this compound in animal models resulted in a notable reduction in tumor size and progression, demonstrating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antitumor, Antimicrobial | 18 | PARP inhibition |

| Olaparib | Antitumor | 57.3 | PARP inhibition |

| LDK1229 | CB1 inverse agonist | 220 | Cannabinoid receptor modulation |

This table summarizes the biological activities and mechanisms of action of this compound compared to other known compounds.

Scientific Research Applications

Anticancer Properties

Poly (ADP-Ribose) Polymerase (PARP) Inhibition

One of the notable applications of 4-(piperazin-1-yl)benzamide hydrochloride is its role as a PARP inhibitor. PARP enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced efficacy in cancer therapies. Research indicates that compounds like 4-(piperazin-1-yl)benzamide can effectively inhibit PARP activity, thereby promoting apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer models by inhibiting PARP1 activity, leading to enhanced DNA damage response and increased apoptosis markers such as CASPASE 3/7 activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(piperazin-1-yl)benzamide | Breast Cancer | 18 | PARP inhibition |

| TPI-1917-49 | APP/PS1 Mice Model | N/A | Amyloid plaque reduction |

Neurological Applications

Histamine H3 Receptor Antagonism

This compound has been studied for its effects on the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and modulating wakefulness. Antagonists targeting this receptor have shown promise in treating conditions such as narcolepsy and ADHD. Research has demonstrated that compounds derived from piperazine structures exhibit high affinity for H3 receptors, promoting wakefulness and potentially serving as therapeutic agents for sleep disorders .

Table 2: Neurological Activity Overview

| Compound | Target Receptor | Affinity | Potential Application |

|---|---|---|---|

| 4-(piperazin-1-yl)benzamide | Histamine H3 | <100 nM | Narcolepsy, ADHD |

Anti-infective Properties

Anti-tubercular Activity

Recent studies have focused on the anti-tubercular properties of novel benzamide derivatives, including those based on the piperazine structure. These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting low IC50 values, indicating potent inhibitory effects. The research highlights the potential for developing new anti-tubercular agents based on structural modifications of 4-(piperazin-1-yl)benzamide .

Table 3: Anti-infective Efficacy

| Compound | Pathogen Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative A | Mycobacterium tuberculosis | 2.18 | |

| Benzamide Derivative B | Mycobacterium tuberculosis | 1.35 |

Mechanistic Insights and Future Directions

The ongoing research into the mechanistic pathways influenced by this compound reveals its multifaceted nature as a therapeutic agent. Its ability to modulate key biological pathways related to cancer cell survival, neuropharmacology, and infectious disease treatment positions it as a valuable compound in drug development.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- A study on breast cancer cells demonstrated that specific piperazine derivatives could significantly enhance the efficacy of existing chemotherapy agents by targeting PARP pathways .

- In preclinical trials involving animal models for sleep disorders, compounds derived from piperazine structures showed promising results in improving wakefulness without adverse effects .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

A. Arylpiperazine Derivatives

- JJGW Series (): These compounds (e.g., JJGW01, JJGW07) feature salicylamide backbones with varying alkoxy chain lengths (butoxy, pentoxy, hexoxy) and substituents (3-chlorophenyl, 2-methoxyphenyl) on the piperazine ring. They exhibit α1-adrenolytic activity, with JJGW07 (2-methoxyphenyl substituent) showing higher selectivity for α1-adrenoceptors compared to chlorophenyl analogs .

- CJB 090 and PG 01037 (): These dopamine D3 receptor (D3R) antagonists incorporate pyridinyl or fluorenyl groups. CJB 090 ([N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridine-2-yl)benzamide hydrochloride]) demonstrates high D3R selectivity (Ki < 1 nM) due to the 2,3-dichlorophenyl and pyridinyl moieties. PG 01037, with a trans-but-2-enyl linker, shows improved brain-to-plasma ratios (11.81 vs. 2.93 for CJB 090) .

- 1192U90 (): This compound ([2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride]) combines a benzisothiazolyl group with a butyl spacer, achieving dual D2/5-HT2 antagonism and 5-HT1a agonism. Its anthranilamide structure contributes to atypical antipsychotic activity .

B. Halogenated Derivatives

- Its pyridinyl and methoxyphenyl groups may confer serotonin receptor selectivity .

- 4-Fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide hydrochloride (CAS 135721-98-1, ): The fluorobenzamide-naphthalenyl combination acts as a 5-HT1A receptor full agonist, with the naphthalenyl group enhancing receptor binding affinity .

Pharmacokinetic and Pharmacodynamic Profiles

- Key Findings :

- Brain Penetration : PG 01037’s trans-but-2-enyl linker significantly improves brain exposure compared to CJB 090’s butyl chain .

- Metabolism : CYP3A subfamilies dominate the metabolism of D3R-targeted compounds, necessitating dose adjustments with CYP3A inhibitors .

- Bioavailability : Intraperitoneal administration reduces brain exposure for PG 01037 and NGB 2904 by 40–60%, highlighting the impact of administration route .

Preparation Methods

General Synthetic Strategies

Two principal synthetic routes are commonly employed to prepare 4-(Piperazin-1-yl)benzamide derivatives, including the hydrochloride salt:

- Route A: Acylation of Piperazine with Benzoyl Chloride Derivatives

- Route B: Nucleophilic Substitution of Benzyl Chloride Intermediates

These approaches often start from substituted benzoic acid or benzaldehyde precursors, which are converted into reactive intermediates such as benzoyl chlorides or chloromethylbenzamides, followed by reaction with piperazine or its derivatives.

Preparation via Benzoyl Chloride Intermediate

A widely used method involves the conversion of methyl 4-formylbenzoate to benzoyl chloride, which then reacts with piperazine to form the benzamide intermediate.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-formylbenzoate → Benzoyl chloride | Using thionyl chloride or oxalyl chloride, reflux | Quantitative | Established method for acid chloride formation |

| 2 | Benzoyl chloride + Piperazine → 4-(Piperazin-1-yl)benzamide | Chloroform solvent, room temperature to reflux | ~60% | Moderate yield, requires careful control of stoichiometry |

| 3 | Formation of hydrochloride salt | Treatment with HCl in ether or suitable solvent | High | Enhances compound stability and solubility |

This method has been reported with moderate overall yields and is favored for its straightforward steps and availability of starting materials.

Preparation via 4-(Chloromethyl)benzamide Intermediate

An alternative approach uses 4-(chloromethyl)benzamide as a key intermediate, which undergoes nucleophilic substitution with piperazine.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzoyl chloride + Amines → 4-(Chloromethyl)benzamide | Chloroform, moderate temperature | 10–25% | Lower yield, multiple amines tested in literature |

| 2 | 4-(Chloromethyl)benzamide + Piperazine → 4-(Piperazin-1-yl)benzamide | Nucleophilic substitution, reflux | Moderate | Requires excess piperazine to drive reaction |

| 3 | Hydrochloride salt formation | Acid treatment | High | Standard salt formation step |

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(Piperazin-1-yl)benzamide hydrochloride with high yield and purity?

To maximize yield and purity, key parameters include:

- Temperature control : Maintain 60–80°C during coupling reactions to minimize side products .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .

- Reaction time optimization : Monitor reaction progress via TLC or HPLC; typical durations range from 12–24 hours .

- Post-synthesis purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify aromatic protons (δ 7.2–8.0 ppm), piperazine NH signals (δ 2.5–3.5 ppm), and benzamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z [M+H]⁺ corresponding to the molecular formula (C₁₁H₁₅ClN₄O) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in experimental settings?

- pH sensitivity : The compound is stable in neutral to slightly acidic conditions (pH 4–7). Avoid strongly alkaline environments (pH >8), which may hydrolyze the benzamide moiety .

- Thermal stability : Store at 2–8°C for long-term stability. Short-term heating (>100°C) during reactions is tolerated but may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s reactivity and receptor interactions?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density on the piperazine nitrogen, predicting nucleophilic sites for functionalization .

- Molecular docking : Simulate binding affinities with serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) using AutoDock Vina to prioritize in vitro assays .

- Reaction path optimization : Apply ICReDD’s workflow to predict optimal reaction conditions (solvent, catalyst) via computational screening .

Q. How should researchers address contradictions in reported bioactivity data for 4-(Piperazin-1-yl)benzamide derivatives?

- Cross-validate assay protocols : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., clozapine for antipsychotic activity) .

- Analyze structural variations : Compare derivatives with substituents on the benzamide or piperazine ring (e.g., methyl vs. ethyl groups) to identify SAR trends .

- Control experimental variables : Document pH, temperature, and solvent effects rigorously, as minor changes can alter receptor binding kinetics .

Q. What methodologies are recommended for designing 4-(Piperazin-1-yl)benzamide analogs with improved selectivity for neurological targets?

- Fragment-based drug design (FBDD) : Screen fragment libraries (e.g., piperazine-amide hybrids) to optimize binding to specific GPCRs .

- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and guide structural modifications (e.g., fluorination) .

- In vivo pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification to refine dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.